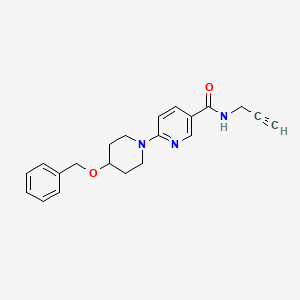
1-methyl-3-(2-phenylmethoxypyridin-4-yl)-1-(1H-1,2,4-triazol-5-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(2-phenylmethoxypyridin-4-yl)-1-(1H-1,2,4-triazol-5-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-phenylmethoxypyridin-4-yl)-1-(1H-1,2,4-triazol-5-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridine derivative: Starting with a pyridine precursor, a phenylmethoxy group is introduced via nucleophilic substitution.
Introduction of the triazole moiety: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a related reagent to form the urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions.
Temperature and Pressure: Control of temperature and pressure to favor the formation of the target compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(2-phenylmethoxypyridin-4-yl)-1-(1H-1,2,4-triazol-5-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-phenylmethoxypyridin-4-yl)-1-(1H-1,2,4-triazol-5-ylmethyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(2-phenylmethoxypyridin-4-yl)-1-(1H-1,2,4-triazol-5-ylmethyl)urea: can be compared with other urea derivatives that have similar structures and properties.
Uniqueness
Structural Features: The presence of the phenylmethoxy group and the triazole ring may confer unique properties to the compound.
Biological Activity: Differences in biological activity compared to similar compounds.
Properties
IUPAC Name |
1-methyl-3-(2-phenylmethoxypyridin-4-yl)-1-(1H-1,2,4-triazol-5-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-23(10-15-19-12-20-22-15)17(24)21-14-7-8-18-16(9-14)25-11-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,18,21,24)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCHUWLMYXAPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NN1)C(=O)NC2=CC(=NC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,5-Dimethyl-4-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]piperazin-2-one](/img/structure/B6721505.png)
![4-[2-[3,3-Dimethyl-4-(trifluoromethyl)piperidin-1-yl]ethyl]-2-methylmorpholine](/img/structure/B6721508.png)
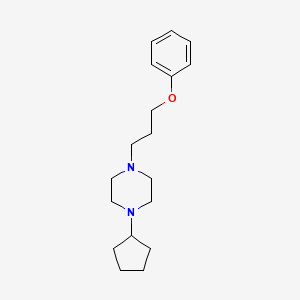
![1-(3-Fluorophenyl)-3-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]urea](/img/structure/B6721517.png)
![N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B6721520.png)
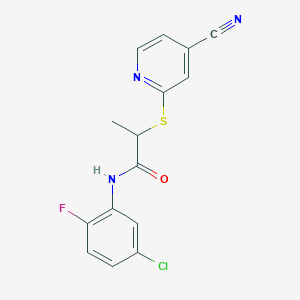
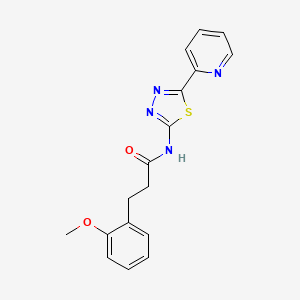
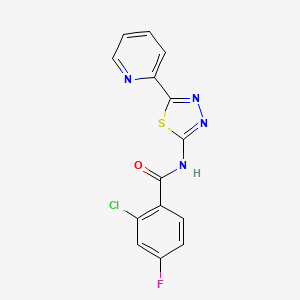
![N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide](/img/structure/B6721545.png)
![4-[[2-(3-Bromo-2,6-difluorophenyl)acetyl]amino]butanamide](/img/structure/B6721550.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide](/img/structure/B6721555.png)
![N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B6721567.png)
![1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone](/img/structure/B6721570.png)
